

EPZ030456: A Comparative Guide to its Selectivity Against Histone Methyltransferases

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Compound of Interest

Compound Name: EPZ030456

Cat. No.: B13434091

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective inhibitory activity of **EPZ030456** against a panel of histone methyltransferases (HMTs). The data presented here is intended to assist researchers in evaluating **EPZ030456** as a tool for studying the biological functions of SMYD3 and for potential therapeutic development.

Summary of EPZ030456 Selectivity

EPZ030456 is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3) with a reported IC₅₀ of 48 nM. Its selectivity has been evaluated against a panel of other histone methyltransferases, demonstrating a favorable profile for targeted research.

Quantitative Selectivity Data

The following table summarizes the inhibitory activity of **EPZ030456** against a panel of 16 histone methyltransferases. The data shows that at a concentration of 10 μ M, **EPZ030456** exhibits minimal inhibition (<30%) of other HMTs, highlighting its specificity for SMYD3. Furthermore, its IC₅₀ against the closely related SMYD2 is greater than 50 μ M.

Histone Methyltransferase	% Inhibition at 10 μ M EPZ030456	IC50 (μ M)
SMYD3	-	0.048
SMYD2	<30%	>50
Other HMTs (Panel of 15)	<30%	Not Determined

The panel of 15 other histone methyltransferases against which **EPZ030456** was tested and showed less than 30% inhibition at 10 μ M is detailed in the supplementary information of the primary literature.

Experimental Protocols

The determination of the inhibitory activity of **EPZ030456** was conducted using a robust biochemical assay.

Biochemical Assay for SMYD3 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of **EPZ030456** against SMYD3 methyltransferase activity.

Materials:

- Recombinant human SMYD3 enzyme
- MEKK2 peptide substrate
- S-(5'-adenosyl)-L-methionine (SAM) as a methyl donor
- [³H]-SAM (radiolabeled)
- **EPZ030456**
- Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and BSA)
- Scintillation cocktail

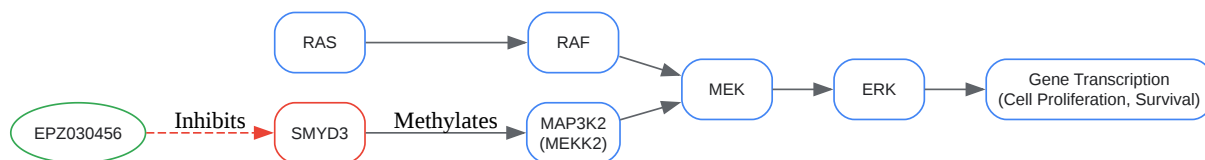
- Filter plates

Procedure:

- A reaction mixture is prepared containing SMYD3 enzyme, MEKK2 peptide substrate, and a mix of unlabeled and [³H]-labeled SAM in the assay buffer.
- **EPZ030456** is serially diluted to various concentrations and added to the reaction mixture. A control reaction with DMSO (vehicle) is also prepared.
- The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the methylation of the MEKK2 substrate.
- The reaction is stopped by the addition of a stop solution (e.g., trichloroacetic acid).
- The reaction mixture is transferred to a filter plate, and the radiolabeled peptide substrate is captured on the filter.
- The filter is washed to remove unincorporated [³H]-SAM.
- Scintillation cocktail is added to the filter plate, and the amount of incorporated radioactivity is measured using a scintillation counter.
- The percentage of inhibition at each concentration of **EPZ030456** is calculated relative to the DMSO control.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

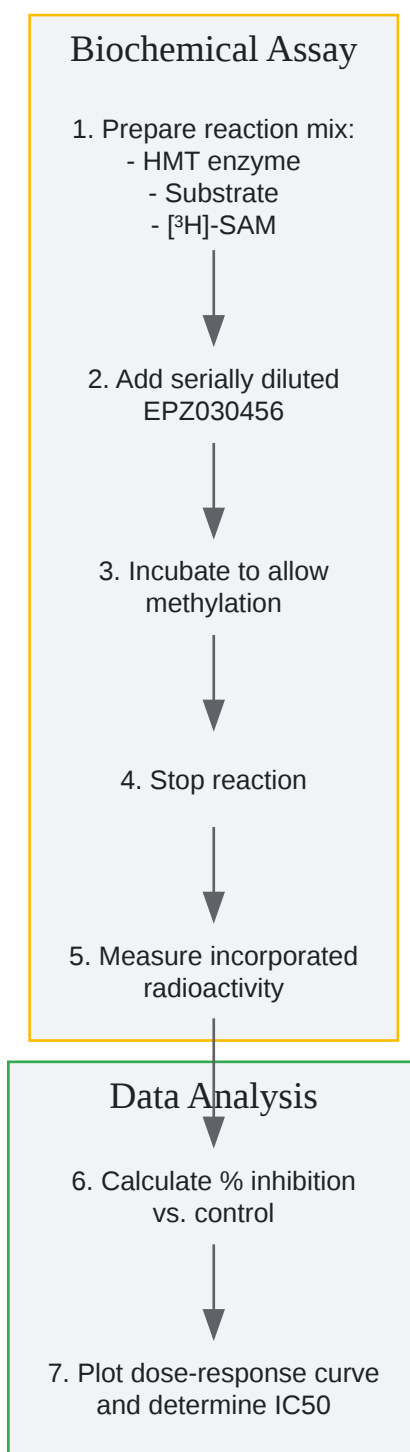
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving SMYD3 and the general workflow for determining the selectivity of an HMT inhibitor.



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Caption: Signaling pathway involving SMYD3 and the inhibitory action of **EPZ030456**.



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Caption: Experimental workflow for determining HMT inhibitor selectivity.

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